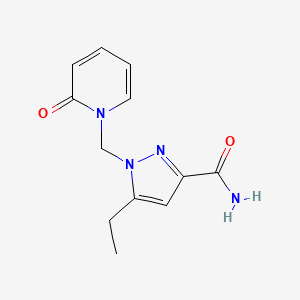

5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide

Beschreibung

5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide (CAS: 1708428-07-2) is a pyrazole-3-carboxamide derivative featuring a 2-oxopyridinylmethyl substituent and an ethyl group at the 5-position of the pyrazole ring. Its molecular formula is C₁₂H₁₄N₄O₂, and it is structurally characterized by:

- A pyrazole core with a carboxamide group at position 3.

- A 2-oxopyridin-1(2H)-ylmethyl moiety at position 1.

- An ethyl substituent at position 5.

Eigenschaften

Molekularformel |

C12H14N4O2 |

|---|---|

Molekulargewicht |

246.27 g/mol |

IUPAC-Name |

5-ethyl-1-[(2-oxopyridin-1-yl)methyl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C12H14N4O2/c1-2-9-7-10(12(13)18)14-16(9)8-15-6-4-3-5-11(15)17/h3-7H,2,8H2,1H3,(H2,13,18) |

InChI-Schlüssel |

QBOCUVRFRHXOCS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=NN1CN2C=CC=CC2=O)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Ethyl-1-((2-Oxopyridin-1(2H)-yl)methyl)-1H-pyrazol-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation von Ethylhydrazinocarboxylat mit 2-Oxopyridin-1(2H)-ylmethylchlorid unter basischen Bedingungen, um den Pyrazolring zu bilden. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Ethyl-1-((2-Oxopyridin-1(2H)-yl)methyl)-1H-pyrazol-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nukleophile (NH₃, OH⁻) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Ethyl-1-((2-Oxopyridin-1(2H)-yl)methyl)-1H-pyrazol-3-carboxamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die spezifischen beteiligten Pfade hängen vom Kontext seiner Anwendung ab, z. B. der Hemmung der Enzymaktivität in einem Krankheitsmodell.

Wirkmechanismus

The mechanism of action of 5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a disease model.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The compound’s key structural motifs are shared with several derivatives synthesized or patented in the literature:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- The pyridine-2-one ring is a conserved feature, critical for hydrogen bonding in molecular recognition (e.g., interactions with Lys33 or Phe31 in β1i subunit binding) .

- Substituent variations influence physicochemical properties: Ethyl group (target compound) enhances lipophilicity compared to polar esters (e.g., compound 12) or hydrophilic amides (e.g., compound 1). Benzyl/cyclohexyl groups (compounds 1–5 ) improve binding pocket occupancy in immunoproteasome inhibitors. Fluorine atoms (patented compounds ) enhance metabolic stability and target affinity via hydrophobic/electrostatic effects.

Table 2: Activity Comparison of β1i Subunit Inhibitors

| Compound | Structure Type | Ki (μM) | Selectivity Notes |

|---|---|---|---|

| 1 | N-Benzyl propanamide | 0.12 | Most potent in series; stable binding via flipped orientation |

| 2 | N-Benzyl acetamide | 0.45 | Reduced potency vs. 1 |

| 3 | N-Cyclohexyl propanamide | 1.2 | Moderate activity; bulky cyclohexyl limits fit |

| Target | Pyrazole-3-carboxamide | N/A | Predicted similar β1i affinity due to amide group |

Insights :

- The amide group in the target compound may mimic the binding stability observed in compound 1, which forms hydrogen bonds with Phe31 and Lys33 .

- Electron-withdrawing groups (e.g., fluorine in patented compounds ) correlate with enhanced kinase inhibition, suggesting that similar modifications to the target compound could optimize activity.

Challenges :

- Introducing the ethyl group at the pyrazole 5-position may require regioselective alkylation under controlled conditions.

- Achieving high purity (>90%) necessitates rigorous recrystallization or HPLC, as seen in compound 11 .

Biologische Aktivität

5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide can be represented as follows:

This compound features a pyrazole ring, an oxopyridine moiety, and a carboxamide functional group, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that 5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines, including:

The structure-activity relationship (SAR) analysis indicated that the presence of the oxopyridine moiety is crucial for enhancing the anticancer activity, as it facilitates interactions with cellular targets.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compound has been shown to inhibit the p38 MAPK pathway, which is critical in regulating apoptosis and inflammation in cancer cells. This inhibition leads to increased apoptosis in treated cells, as evidenced by flow cytometry analysis and caspase activation assays.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in various models. For instance, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity was quantified using ELISA assays:

These findings suggest that 5-Ethyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxamide may serve as a dual-action therapeutic agent targeting both cancer and inflammatory diseases.

Case Study 1: HepG2 Cell Line

In a study involving HepG2 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to evaluate cell proliferation post-treatment.

Case Study 2: In Vivo Models

In vivo studies using xenograft models have shown that administration of the compound significantly reduced tumor growth compared to control groups. Tumor volume measurements indicated a reduction of approximately 40% in treated mice over four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.